![molecular formula C13H24N2O2 B13023116 tert-Butyl (4aS,6R,7aR)-6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13023116.png)
tert-Butyl (4aS,6R,7aR)-6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(4aS,6R,7aR)-6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclopenta[c]pyridine ring system
Preparation Methods
The synthesis of tert-Butyl(4aS,6R,7aR)-6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the cyclopenta[c]pyridine ring system, followed by the introduction of the tert-butyl and amino groups. Reaction conditions may vary, but common reagents include strong bases, protecting groups, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl(4aS,6R,7aR)-6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .
Scientific Research Applications
tert-Butyl(4aS,6R,7aR)-6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl(4aS,6R,7aR)-6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl(4aS,6R,7aR)-6-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate include:
- tert-Butyl(4aS,6R,7aR)-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
- tert-Butyl(4aS,6S,7aR)-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate These compounds share similar structural features but differ in the functional groups attached to the cyclopenta[c]pyridine ring. The presence of different functional groups can lead to variations in reactivity and applications .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (4aS,6R,7aR)-6-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9-6-11(14)7-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11+/m0/s1 |
InChI Key |
HGCLQZXASSWTRJ-GARJFASQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2C[C@H](C[C@H]2C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


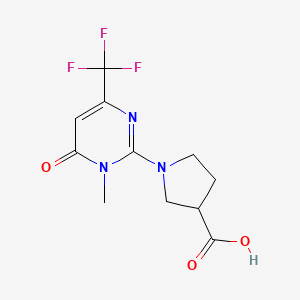
![6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B13023045.png)
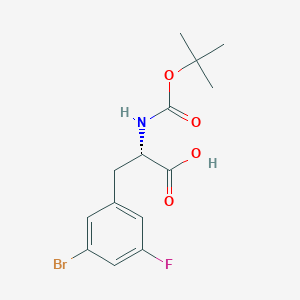
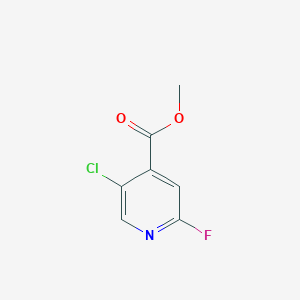
![6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13023052.png)
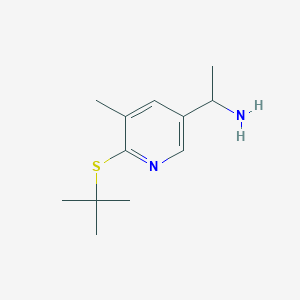
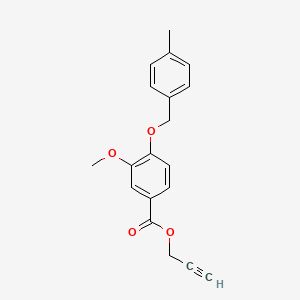
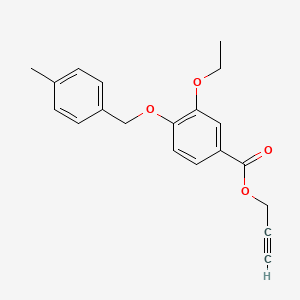

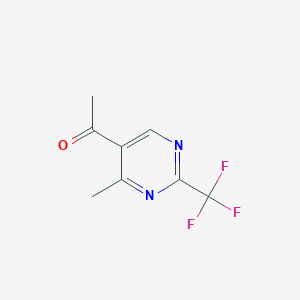
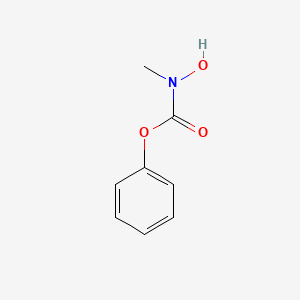
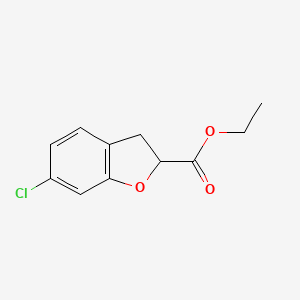
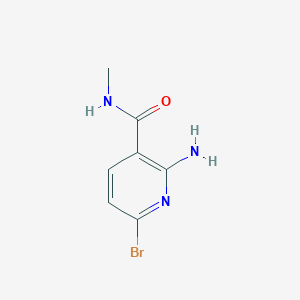
![2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s)](/img/structure/B13023118.png)
